molecular formula C25H23FN4O5 B3401878 N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040685-05-9

N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3401878
CAS No.: 1040685-05-9
M. Wt: 478.5 g/mol
InChI Key: SOPVBNJCAOXOGC-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 3,5-dimethoxyphenyl group linked via an acetamide bridge to a 4,6-dimethyl-2-oxopyridinone moiety. The pyridinone ring is further substituted with a 1,2,4-oxadiazol-5-yl group bearing a 4-fluorophenyl substituent.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-14-9-15(2)30(13-21(31)27-18-10-19(33-3)12-20(11-18)34-4)25(32)22(14)24-28-23(29-35-24)16-5-7-17(26)8-6-16/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVBNJCAOXOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis pathways, and biological activities, particularly focusing on its anticancer properties.

Structural Characteristics

The compound features several notable structural components:

  • Oxadiazole Ring : A critical moiety known for its diverse biological activities.
  • Pyridine Derivative : Contributes to the pharmacological profile by enhancing solubility and bioactivity.
  • Dimethoxyphenyl Group : Known to influence the compound's interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C23H23FN2O6
  • Molecular Weight : 442.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical reactions such as:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Coupling reactions to attach the dimethoxyphenyl and pyridine moieties.

Anticancer Properties

Research has shown that compounds containing the oxadiazole ring exhibit significant anticancer activity. The biological activity of this compound has been evaluated in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT11636Induction of apoptosis via caspase activation
HeLa34Inhibition of cell proliferation
MCF7<100Modulation of mitochondrial membrane potential

The compound has demonstrated a dose-dependent increase in apoptotic cell populations in treated cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and disruption of mitochondrial integrity .

Additional Biological Activities

Besides anticancer effects, derivatives of oxadiazoles have been reported to exhibit other biological activities:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anti-inflammatory : Reduction in pro-inflammatory cytokine production.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Oxadiazole Derivatives :
    • Investigated a series of 1,3,4-oxadiazole compounds for their anticancer properties.
    • Found that modifications at the phenyl ring significantly enhanced activity against various cancer cell lines .
  • Mechanism-Based Approaches :
    • Focused on understanding how oxadiazole derivatives interact with specific cancer-related enzymes.
    • Identified key targets such as thymidylate synthase and HDAC which are crucial for cancer cell proliferation .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Functional Group Reaction Type Reactivity
Acetamide (-CONH₂)HydrolysisAcid/base catalyzed cleavage to carboxylic acid
Oxadiazole (CNO₂)Nucleophilic AttackSusceptible to nucleophilic substitution at N-1 position
Pyridinone (C=O)Addition ReactionsKetone group undergoes Michael addition or enolate formation
Fluorophenyl (C₆H₄F)Electrophilic SubstitutionFluoride substitution possible under harsh conditions

Chemical Stability and Degradation

  • Hydrolysis : The acetamide group undergoes base-catalyzed hydrolysis to yield a carboxylic acid derivative.

  • Thermal Stability : Decomposition occurs above 250°C, with cleavage of the oxadiazole ring observed.

  • Light Sensitivity : The fluorophenyl group may induce photodegradation under UV exposure .

Analytical Techniques

  • NMR : Key peaks at δ 8.2–7.9 ppm (aromatic protons) and δ 2.3–2.1 ppm (methyl groups on pyridinone) .

  • MS : Fragmentation patterns reveal cleavage of the acetamide and oxadiazole bonds.

Comparison with Analogues

Compound Substituent Key Reaction Biological Activity
Evt-27437372,4-dimethoxyphenylHydrolysisAntimicrobial
Evt-25108163-methoxybenzylOxidative cleavageAnticancer
Current Compound3,5-dimethoxyphenylNucleophilic substitutionDual kinase/microbial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

Compound A : N-(3,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide ()

  • Key Differences: Replaces the 1,2,4-oxadiazole ring with a 1,2,4-triazole. Contains a sulfanyl (-S-) linker instead of the pyridinone-oxadiazole system. Substituted with pyridin-4-yl and 4-methylphenyl groups on the triazole.
  • Implications: The triazole-sulfanyl combination may enhance solubility due to sulfur’s polarizability but could reduce metabolic stability compared to the oxadiazole-pyridinone framework . The absence of a fluorophenyl group might alter binding affinity in target systems.

Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl, )

  • Key Differences: Features an oxazolidinone ring instead of oxadiazole. Lacks aromatic pyridinone and fluorophenyl substituents.
  • Implications: Oxazolidinones are associated with fungicidal activity (e.g., oxadixyl), suggesting the target compound’s oxadiazole-pyridinone system could be optimized for similar agrochemical applications .

Substituent Effects on Chemical Environments

highlights the importance of substituent positioning on chemical environments through NMR analysis of structurally related compounds (e.g., Rapa analogues):

  • Regions of Variance :
    • Region A (positions 39–44) : Chemical shifts vary significantly when substituents alter electron density or steric hindrance.
    • Region B (positions 29–36) : Sensitive to changes in aromatic stacking or hydrogen bonding.
  • Application to Target Compound :
    • The 4-fluorophenyl group on the oxadiazole likely induces distinct chemical shifts in Region A due to fluorine’s electronegativity.
    • The 3,5-dimethoxyphenyl group may stabilize Region B via methoxy-mediated resonance effects .

Pharmacological and Agrochemical Potential

  • Triazole vs. Oxadiazole :
    • Triazoles (e.g., Compound A) are common in antifungal agents, whereas oxadiazoles (e.g., target compound) often exhibit kinase inhibitory or anti-inflammatory activity.
  • Fluorophenyl Significance: The 4-fluorophenyl group in the target compound may improve bioavailability and target selectivity compared to non-fluorinated analogues, as seen in fluorinated pesticides like flumetsulam () .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. A palladium-catalyzed reductive cyclization approach using formic acid derivatives as CO surrogates (to avoid gaseous CO handling) is effective for nitroarene precursors . Microwave-assisted synthesis may also improve reaction efficiency and yield by reducing side reactions.

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the coupling of the pyridinone and acetamide subunits?

Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, using dimethylacetamide (DMA) as a solvent at 80–100°C with a 1.2:1 molar ratio of pyridinone to acetamide precursor enhances coupling efficiency. Catalytic additives like 4-dimethylaminopyridine (DMAP) can activate carboxyl groups, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions and integration ratios (e.g., methoxy, fluorophenyl groups).
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.
  • FT-IR : To identify carbonyl (C=O) and oxadiazole (C=N) stretches.
    Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shifts) enhances accuracy .

Advanced: How can solubility challenges in aqueous buffers for in vitro assays be addressed methodologically?

Strategies include:

  • Co-solvent systems : Use 5–10% DMSO or cyclodextrin-based formulations to enhance dissolution.
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity.
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers to bypass solubility limitations .

Advanced: What computational approaches are suitable for predicting this compound’s binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina or Glide to screen against kinase active sites (e.g., EGFR or Aurora kinases).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS.
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) .

Basic: What methods ensure high purity (>95%) for biological testing?

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA modifier) for separation.
  • Preparative TLC : Isolate fractions using silica gel and ethyl acetate/hexane eluents.
  • Elemental analysis : Confirm purity via C/H/N/O percentages within ±0.4% of theoretical values .

Advanced: How can contradictory cytotoxicity data between cell lines be systematically resolved?

  • Dose-response profiling : Test across 5–10 concentrations (IC50 curves) to rule out assay-specific artifacts.
  • Metabolite screening : Use LC-MS to identify active/inactive metabolites in different cell lysates.
  • Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Advanced: What structure-activity relationship (SAR) insights guide modifications of the 3,5-dimethoxyphenyl group?

  • Electron-donating vs. withdrawing groups : Replace methoxy with halogens (e.g., Cl) to modulate π-π stacking.
  • Steric effects : Introduce bulkier substituents (e.g., isopropyl) to probe binding pocket tolerance.
  • Bioisosteric replacements : Substitute the phenyl ring with pyridine to enhance solubility without losing potency .

Basic: What safety protocols are essential when handling this compound during synthesis?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Route comparison : Administer via oral gavage and IV injection to calculate absolute bioavailability (F%).
  • LC-MS/MS quantification : Monitor plasma concentrations over 24h to derive AUC, t₁/₂, and Cmax.
  • Tissue distribution : Sacrifice cohorts at timed intervals to assess organ-specific accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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